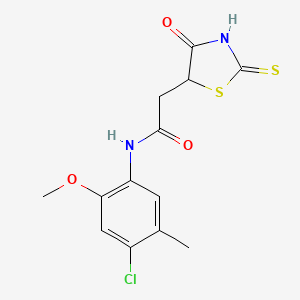

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative with the molecular formula C₁₃H₁₃ClN₂O₃S₂ and a molecular weight of 344.84 g/mol . Its structure features a central 4-oxo-4,5-dihydro-1,3-thiazole ring substituted with a mercapto group at position 2 and an acetamide side chain at position 3. The acetamide moiety is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group, contributing to its unique electronic and steric properties. This compound is cataloged under CAS number 1142200-54-1 .

The presence of the mercapto group (-SH) and electron-withdrawing substituents (e.g., Cl, OCH₃) on the phenyl ring may enhance its reactivity and binding affinity to biological targets .

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S2/c1-6-3-8(9(19-2)4-7(6)14)15-11(17)5-10-12(18)16-13(20)21-10/h3-4,10H,5H2,1-2H3,(H,15,17)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSAJZBSXTSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, with the CAS number 1142200-54-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole moiety that is often associated with various pharmacological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its biological interactions.

Biological Activity

Anticancer Activity:

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.

A study demonstrated that related thiazole derivatives exhibited cytotoxic effects with IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A431 cell lines, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity:

The compound has also been evaluated for antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Cells:

A study focused on a series of thiazole derivatives, including those similar to this compound, revealed that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating groups such as methyl at specific positions enhanced the activity against cancer cells . -

Antimicrobial Efficacy:

In another investigation, thiazole-containing compounds were tested against various strains of bacteria and fungi. The results indicated that certain structural features were critical for enhancing antimicrobial potency, with some compounds achieving MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and nitro (NO₂) substituents (e.g., ) increase electrophilicity, enhancing interactions with nucleophilic residues in biological targets.

Steric Effects :

- Bulkier substituents like trifluoromethyl (CF₃) or methyl (CH₃) on the phenyl ring may hinder rotation or binding to sterically constrained active sites.

Tautomerism: Some analogues, such as N-(4-ethoxyphenyl)-2-(4-oxo-thiazol-5-yl)acetamide, exhibit tautomeric equilibria between imino and amino forms (e.g., 1:1 ratio in compound 3c ). This dynamic behavior is absent in the target compound due to its fixed mercapto group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves:

Thiazole ring formation : Reacting a thiourea derivative with α-haloketones or α-haloesters in the presence of bases like triethylamine (Et₃N) .

Acetamide coupling : Using chloroacetyl chloride or maleimide derivatives to functionalize the thiazole intermediate .

Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity yields .

- Key Reagents : Chloroacetyl chloride, phosphorus pentasulfide (for thiolation), and DMF as a solvent .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolone ring, S-H stretch at ~2550 cm⁻¹) .

- NMR :

- ¹H-NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- ¹³C-NMR : Verify carbonyl carbons (δ 165–175 ppm) and thiazole ring carbons .

- LCMS/HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) .

- Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile-water mobile phase) .

Q. What are the critical stability considerations for this compound during storage?

- Storage Conditions :

- Store at –20°C in airtight, light-resistant containers due to sensitivity to moisture and oxidation of the mercapto group (-SH) .

- Use inert gas (N₂/Ar) purging for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Case Example : If the methoxy group (δ ~3.8 ppm) shows splitting, assess:

Conformational isomerism : Rotameric effects due to restricted rotation around the acetamide bond .

Solvent interactions : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ .

Q. What strategies optimize the yield of the thiazole intermediate during synthesis?

- Experimental Design :

- Temperature Control : Maintain 0–5°C during thiazole cyclization to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature | 45 | 90 |

| 0–5°C + ZnCl₂ | 72 | 95 |

Q. How does the mercapto (-SH) group influence biological activity, and what are the risks of oxidation?

- Mechanistic Insight :

- The -SH group may act as a nucleophile, targeting cysteine residues in enzymes (e.g., kinases or proteases) .

- Oxidation Risk : Forms disulfide bridges under aerobic conditions, reducing bioactivity. Use reducing agents (e.g., DTT) in assays .

- Structure-Activity Relationship (SAR) : Compare bioactivity of the mercapto derivative vs. its disulfide or methylthio (-SMe) analogs .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .

- Docking Studies : AutoDock Vina for binding affinity to targets (e.g., COX-2 or EGFR kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.